N-(4-fluorobutyl)benzamide
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry Research
In the fields of chemical biology and medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a widely recognized tool for modulating a compound's physicochemical and biological properties. Fluorinated compounds, such as N-(4-fluorobutyl)benzamide, are of significant interest due to the unique characteristics the fluorine atom imparts. The introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to the development of numerous fluorinated pharmaceuticals and research probes. The amide linkage, a fundamental component of peptides and proteins, is a common feature in bioactive molecules, and its combination with fluorinated moieties presents a powerful strategy in the design of novel therapeutic agents and chemical tools.
Importance of the Fluorobutyl Moiety in Molecular Design for Research Applications
The 4-fluorobutyl group is a key structural element in various research compounds. Its importance lies in its ability to enhance binding affinity and selectivity for specific biological targets. For instance, in the development of ligands for cannabinoid receptors, the substitution of a 4-fluorobutyl moiety for a 2-methoxyethyl group has been shown to improve both binding affinity for the CB2 receptor and selectivity over the CB1 receptor. hzdr.de This enhancement is attributed to the specific interactions the fluorobutyl chain can form within the binding pocket of the target protein. Furthermore, the presence of the fluorine atom can block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life, a desirable property in drug development.
Overview of Benzamide (B126) Core as a Privileged Scaffold in Ligand Discovery
The benzamide core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can serve as a ligand for a diverse range of biological targets. ontosight.ai Benzamide derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This versatility stems from the ability of the benzamide group to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in protein binding sites. The structural simplicity and synthetic accessibility of the benzamide core make it an attractive starting point for the design of new ligands.
Research Landscape and Emerging Trends for this compound Analogues
The research landscape for this compound and its analogues is expanding, with significant investigations into their potential as selective ligands for various receptors. A notable area of research is in the field of cannabinoid receptor modulators. Studies have shown that this compound derivatives can exhibit high affinity and selectivity for the CB2 receptor, which is a target for various pathological conditions. hzdr.de For example, a series of N-[3-(4-fluorobutyl)-3H-benzothiazol-2-ylidene]-benzamides were synthesized and evaluated for their CB2 receptor binding affinity. hzdr.de
Another emerging trend is the exploration of these compounds as dopamine (B1211576) receptor ligands. Research into N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides, which share structural similarities with this compound, has identified compounds with high selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov This selectivity is crucial for developing therapeutics for neuropsychiatric disorders with fewer side effects. The synthesis of these analogues often involves the acylation of an appropriate amine with a substituted benzoyl chloride or the alkylation of a benzamide derivative. hzdr.denih.gov
Future research is likely to focus on further optimizing the structure of this compound analogues to improve their potency, selectivity, and pharmacokinetic properties for a range of biological targets. The use of computational modeling and high-throughput screening will likely accelerate the discovery of new therapeutic applications for this class of compounds. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14FNO | nih.gov |
| Molecular Weight | 195.2 g/mol | nih.gov |
| CAS Number | 1862953-59-0 | hzdr.de |
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-(4-fluorobutyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
InChI Key |
GXPUVPZKRFFNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Fluorobutyl Benzamide and Its Derivatives
Established Synthetic Routes to N-(4-Fluorobutyl)benzamide
The creation of this compound is commonly achieved through several reliable synthetic pathways. These methods primarily involve forming the amide bond and introducing the fluorine atom at the appropriate position.
Amidation Reactions and Coupling Strategies
The most direct method for synthesizing this compound is through the acylation of 4-fluorobutylamine with a benzoyl derivative. A prevalent approach is the Schotten-Baumann reaction, where benzoyl chloride is reacted with 4-fluorobutylamine in the presence of a base, such as aqueous sodium hydroxide, to yield the desired amide. This method is efficient for producing N-substituted benzamides.
Alternative coupling strategies utilize various reagents to facilitate the amide bond formation between benzoic acid and 4-fluorobutylamine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). reddit.com These reactions are typically performed in an organic solvent and may require a non-nucleophilic base to proceed to completion.
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Full Name | Typical Reaction Conditions |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Often used with HOBt in DMF or DCM |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Used with a non-nucleophilic base like DIPEA in DMF |
| SOCl₂ | Thionyl chloride | Used to convert carboxylic acid to acyl chloride prior to amination |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to HATU, effective for sterically hindered amines |
Nucleophilic Fluorination Approaches for Butyl Chain Introduction
An alternative strategy involves introducing the fluorine atom onto a pre-existing butylamide scaffold. This is typically achieved through nucleophilic substitution, where a leaving group on the butyl chain is displaced by a fluoride (B91410) ion. For instance, N-(4-hydroxybutyl)benzamide can be converted to this compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. alfa-chemistry.com Another common precursor is N-(4-bromobutyl)benzamide, where the bromine atom is substituted by fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion. alfa-chemistry.comorganic-chemistry.org Microwave-assisted fluorination has also been shown to be effective, significantly reducing reaction times. organic-chemistry.org
The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. alfa-chemistry.comsigmaaldrich.com
Multi-Step Synthesis Pathways for the Benzamide (B126) Core
In some instances, particularly for the synthesis of substituted benzamide analogues, a multi-step pathway is employed to construct the benzamide core before or after the introduction of the N-alkyl group. smolecule.com A common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) with benzoyl chloride, followed by further functional group manipulations to introduce an amine, which can then be acylated. smolecule.com For example, a nitro-substituted benzene can undergo Friedel-Crafts acylation, followed by reduction of the nitro group to an amine, and subsequent N-alkylation or amidation. researchgate.net These multi-step sequences allow for the synthesis of a diverse range of benzamide derivatives with various substitution patterns on the aromatic ring. researchgate.netpreprints.org
Development of Novel Synthetic Strategies for Fluorinated Benzamide Analogues
Ongoing research focuses on developing more efficient, selective, and environmentally friendly methods for synthesizing fluorinated benzamides. These novel strategies aim to overcome the limitations of classical methods and provide access to a wider range of complex molecules.
Chemo-, Regio-, and Stereoselective Synthesis
The development of catalytic systems that offer high levels of selectivity is a key area of research. For instance, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of benzamides. acs.org Rhodium(III)-catalyzed C-H activation, for example, allows for the introduction of fluorinated groups at specific positions on the aromatic ring. acs.org Similarly, palladium-catalyzed cross-coupling reactions are employed to construct complex benzamide structures with high atom economy. rsc.org
The synthesis of fluorinated adamantanyl benzamide analogues highlights the importance of chemoselectivity. In one study, a chemoselective coupling of 2-chloro-5-hydroxybenzoic acid with the appropriate adamantanemethylamine was used to avoid undesirable side reactions like trans-halogenation that could occur with other methods. researchgate.net The challenge of achieving regioselectivity is also addressed in the synthesis of fluorinated heterocycles, where the choice of directing group can control the outcome of the reaction. acs.org
Optimization of Reaction Conditions and Yields
Significant effort is dedicated to optimizing reaction conditions to maximize yields and purity while minimizing waste. This includes the screening of catalysts, solvents, bases, and temperatures. For example, studies on the N-alkylation of amides with alcohols have explored various catalysts, such as those based on palladium and cobalt, to find the most efficient system. rsc.orgresearchgate.netnih.gov The use of microwave irradiation has been shown to accelerate reactions and improve yields in some cases. organic-chemistry.orgrsc.org
Table 2: Comparison of Synthetic Strategies for this compound
| Strategy | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Amidation | Benzoyl chloride, 4-fluorobutylamine, base | Direct, often high-yielding | Availability of 4-fluorobutylamine |
| Nucleophilic Fluorination | N-(4-hydroxy/bromobutyl)benzamide, fluorinating agent (DAST, KF) | Utilizes more common starting materials | Can require harsh reagents, potential for side reactions |
| Multi-step Synthesis | Substituted benzenes, various reagents | Allows for diverse substitution patterns | Longer reaction sequences, potentially lower overall yield |
| Catalytic C-H Activation | Benzamide, fluorinating source, transition metal catalyst | High regioselectivity, atom economy | Catalyst cost and sensitivity |
Derivatization and Scaffold Modification of the this compound Structure
The this compound scaffold is a versatile platform for chemical modification. Its derivatization is primarily driven by the search for new compounds with specific biological activities or properties for research applications, such as in the development of antitumor agents or probes for medical imaging. researchgate.netnih.gov Modifications can be systematically introduced at three key positions: the benzoyl moiety, the amide linkage, and by the addition of complex ring systems.
Substituent Variations on the Benzoyl Moiety
Altering the substituents on the aromatic benzoyl ring is a common strategy to modulate the electronic and steric properties of the molecule. This can significantly influence the compound's interaction with biological targets. Research has shown that introducing various groups onto the benzoyl ring can lead to derivatives with a range of biological activities. nih.gov
For example, in the development of antitumor agents based on the benzamide structure, the presence, type, and position of substituents on the benzoyl ring are critical. nih.gov Studies on related benzamide series have shown that adding groups like chlorine or nitro can significantly alter the compound's anti-proliferative activity. nih.gov The synthesis of these derivatives often involves standard aromatic chemistry, starting with a correspondingly substituted benzoyl chloride or benzoic acid which is then coupled with the desired amine. orgsyn.org
Table 1: Examples of Substituent Variations on the Benzoyl Moiety of Benzamide Derivatives
| Substituent on Benzoyl Ring | Rationale for Modification | Reference Compound Class |
|---|---|---|
| 4-Amino-5-chloro-2-ethoxy | Synthesis of Mosapride, a gastroprokinetic agent. | Heterocyclic Benzamides |
| 2-Trifluoromethyl | Building block for pharmaceuticals and dyes. google.com | Trifluoromethyl Benzamides google.com |
| 4-(Trifluoromethyl) | Used in the development of reagents for amine editing. orgsyn.org | N-alkoxy-N-acyloxy-benzamides orgsyn.org |
Modifications at the Amide Nitrogen and Butyl Chain
In a study of dopamine (B1211576) D3 receptor ligands, the linker connecting an arylpiperazine to a carboxamide core was systematically modified. nih.gov Replacing the amide carbonyl group with a methyleneamine linker was found to dramatically reduce binding affinity at the D3 receptor, highlighting the crucial role of the amide bond itself in molecular recognition. nih.gov
Table 2: Examples of Modifications at the Amide and Linker Regions
| Modification | Purpose/Finding | Compound Class Example |
|---|---|---|
| N-alkylation (e.g., N-propyl) | Dramatically reduced D3 receptor binding affinity compared to the amide. nih.gov | Amine-linked Phenylpiperazines nih.gov |
| N-acetamido linkage | Introduction of pyrrolidinyl or piperidinyl acetylamino groups to explore antiprion activity. nih.gov | 5-acetamido-N-butyl-benzamides nih.gov |
Introduction of Heterocyclic Rings to Enhance Research Utility
Incorporating heterocyclic rings is a powerful strategy in medicinal chemistry to enhance biological activity, improve physicochemical properties, and introduce new binding interactions. mdpi.comnih.govopenmedicinalchemistryjournal.com Heterocycles are cyclic compounds containing atoms of at least two different elements in the ring, most commonly nitrogen, oxygen, or sulfur. nih.govajrconline.org
Attaching heterocyclic moieties to the this compound scaffold can lead to novel structures with diverse applications. For instance, benzamide derivatives incorporating pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) rings have been synthesized and shown to possess significant antiviral activity. nih.gov Similarly, the introduction of a morpholine (B109124) ring is a key feature in the structure of Mosapride, a benzamide derivative used as a gastrointestinal motility-enhancing drug. google.com The synthesis often involves coupling the core benzamide structure with a pre-formed heterocyclic component. nih.govgoogle.com
Table 3: Examples of Heterocyclic Ring Introduction in Benzamide Derivatives
| Heterocyclic Ring Introduced | Resulting Compound Class/Application | Reference |
|---|---|---|
| Morpholine | Synthesis of Mosapride, a gastroprokinetic agent. google.com | (Fluoro-benzyl)-morpholinyl]-methyl}benzamide google.com |
| Pyrazole, Pyrimidine | Creation of compounds with potent antiviral activity. nih.gov | N-(Pyrazolo[5,1-c] sioc-journal.cnnih.govnih.govtriazin-7-yl)benzamides nih.gov |
| Imidazole | Development of compounds with antiproliferative activity in cancer cells. nih.gov | N-(piperidine-4-yl)benzamide derivatives nih.gov |
Radiochemical Synthesis of Fluorine-18 Labeled this compound Analogues
The development of radiotracers for Positron Emission Tomography (PET) is a major application for derivatives of this compound. PET is a powerful in vivo imaging technique that requires molecules labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). nih.gov With its favorable half-life of approximately 110 minutes and low positron energy, ¹⁸F is an ideal nuclide for PET radiopharmaceutical development. nih.gov The synthesis of ¹⁸F-labeled benzamide analogues allows for non-invasive imaging and study of various biological targets, such as melanoma or specific receptors in the brain. nih.govresearchgate.netnih.gov
The general strategy for radiosynthesis involves a multi-step process that starts with the production of [¹⁸F]fluoride, which is then used in a nucleophilic substitution reaction to label a precursor molecule. nih.gov The final labeled product must be synthesized and purified rapidly due to the short half-life of the isotope.
Precursor Design for Efficient Radiofluorination
The success of a radiochemical synthesis heavily depends on the design of the precursor molecule. acs.org For efficient nucleophilic [¹⁸F]fluorination, the precursor must contain a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion. The choice of leaving group and its position on the molecule are critical for achieving high radiochemical yield (RCY) and specific activity.
Common strategies for precursor design for labeling aromatic rings include:
Nucleophilic Aromatic Substitution (SₙAr): This is a widely used method where an electron-withdrawing group (such as a nitro group or trifluoromethyl group) activates an aromatic ring towards nucleophilic attack, allowing for the displacement of a leaving group (e.g., a halogen or nitro group) by [¹⁸F]fluoride. nih.govfrontiersin.org
Iodonium Salts: Aryl(trialkylstannyl) precursors can be converted to diaryliodonium salts. These salts are highly reactive precursors for radiofluorination, although their synthesis can be complex. acs.org
Halogen Exchange: While less common for electron-rich arenes, halogen-exchange reactions can be used for radiofluorination of electron-deficient aromatic systems. frontiersin.org
For aliphatic chains, such as the butyl group, precursors are typically designed with leaving groups like tosylates (OTs), mesylates (OMs), or halides (Br, I) that can be displaced via an Sₙ2 reaction. nih.gov
Table 4: Precursor Strategies for ¹⁸F-Labeling of Benzamide Analogues
| Precursor Strategy | Leaving Group | Reaction Type | Key Considerations | Reference |
|---|---|---|---|---|
| Activated Aromatic Ring | Nitro (NO₂) or Halide | SₙAr | Requires electron-withdrawing groups to activate the ring. nih.gov | nih.govfrontiersin.org |
| Iodonium Salt | Aryl group | Nucleophilic Substitution | Highly reactive but precursor synthesis can be multi-step and challenging. acs.org | acs.org |
| Aliphatic Chain Labeling | Tosylate, Mesylate, Halide | Sₙ2 | Standard method for labeling alkyl chains. nih.gov | nih.govmdpi.com |
The design must also ensure that the precursor is stable under the often harsh conditions of radiofluorination (e.g., high temperatures, basic conditions) and that the final labeled product can be easily purified from the precursor and reaction byproducts. nih.govnih.gov For example, a study developing ¹⁸F-labeled picolinamide-benzamide derivatives used a precursor with a nitro group as the leaving entity for the radiofluorination step, which was carried out at 140 °C in DMF. nih.gov
Automation and Optimization of Radiosynthesis Protocols
The translation of novel positron emission tomography (PET) tracers from benchtop chemistry to clinical applications necessitates the development of robust, reproducible, and safe radiosynthesis methods. Automated synthesis modules play a pivotal role in this process, offering significant advantages in terms of radiation safety, operational consistency, and compliance with Good Manufacturing Practice (GMP) guidelines. For [¹⁸F]this compound and its derivatives, automated radiosynthesis is crucial for producing these radiopharmaceuticals in high yields and purity suitable for human studies.
The automation of radiosynthesis for ¹⁸F-labeled compounds, including benzamide structures, is commonly achieved using commercially available synthesis modules such as the GE TRACERlab™ series, Siemens Explora®, and Trasis AllinOne. nih.gov These platforms are designed to handle the multi-step processes involved in ¹⁸F-labeling, from the initial trapping of cyclotron-produced [¹⁸F]fluoride to the final formulation of the sterile radiopharmaceutical product. nih.govfz-juelich.de
A typical automated synthesis sequence for a radiotracer like [¹⁸F]this compound would involve several key steps implemented on a cassette-based module:
[¹⁸F]Fluoride Trapping and Elution : The aqueous [¹⁸O]water target solution containing [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The fluoride is then eluted into the reactor vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a weak base like potassium carbonate (K₂CO₃). fz-juelich.de
Azeotropic Drying : The nucleophilicity of the fluoride ion is highly sensitive to the presence of water. sciopen.com Therefore, the eluted solution is subjected to a rigorous azeotropic drying process. This is typically achieved by adding acetonitrile (B52724) to the reactor and heating it under a stream of inert gas (e.g., nitrogen or argon) to evaporate the water-acetonitrile azeotrope. This step is often repeated multiple times to ensure an anhydrous reaction environment, which is critical for the subsequent nucleophilic substitution. fz-juelich.de
Nucleophilic Radiofluorination : The dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is then reacted with a suitable precursor. For the synthesis of [¹⁸F]this compound, a precursor such as N-(4-tosyloxybutyl)benzamide or N-(4-mesyloxybutyl)benzamide would be introduced, dissolved in an appropriate organic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature (typically between 85°C and 120°C) for a set duration to facilitate the nucleophilic substitution of the leaving group (e.g., tosylate or mesylate) with [¹⁸F]fluoride. scholaris.ca
Purification : After the radiolabeling reaction, the crude product mixture contains the desired radiotracer, unreacted precursor, and various byproducts. Purification is essential to ensure the final product's chemical and radiochemical purity. This is most commonly achieved by semi-preparative high-performance liquid chromatography (HPLC). nih.govfz-juelich.de Alternatively, for some tracers, a simpler solid-phase extraction (SPE) purification method can be developed, which can significantly reduce synthesis time. nih.gov The choice between HPLC and SPE depends on the complexity of the product mixture and the required purity.
Formulation : The purified radiotracer fraction, collected from the HPLC, is typically diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove residual HPLC solvents. Finally, the radiotracer is eluted from the cartridge with ethanol (B145695) and diluted with a sterile saline solution to provide the final injectable formulation. nih.gov
Optimization of these automated protocols is an iterative process. Key parameters that are often adjusted to maximize radiochemical yield (RCY) and molar activity include the amount of precursor, reaction temperature and time, and the composition of the HPLC mobile phase. For instance, challenges such as the water sensitivity of the reaction or radiolytic decomposition of the product at high radioactivity levels can be addressed through specific modifications. Strategies may include enhancing the drying procedure, using different reaction solvents, or adding radical scavengers to protect the final product. sciopen.comnih.gov
While a specific, detailed automated radiosynthesis protocol for [¹⁸F]this compound is not extensively documented in dedicated publications, the general principles derived from the synthesis of other ¹⁸F-labeled benzamides and alkyl fluorides provide a clear blueprint. For example, the automated synthesis of [¹⁸F]fallypride, a benzamide derivative, involves labeling a tosylated precursor at 100°C for 10 minutes in acetonitrile, followed by HPLC purification. nih.gov Such established methods serve as the foundation for developing and optimizing the automated production of [¹⁸F]this compound for preclinical and clinical PET imaging.
Interactive Data Table: Typical Parameters in Automated Radiosynthesis of ¹⁸F-Labeled Tracers
| Parameter | Typical Value/Condition | Purpose | Reference |
| Precursor | Tosylate or Mesylate-functionalized benzamide | Provides a good leaving group for nucleophilic substitution | scholaris.ca |
| Phase Transfer Catalyst | Kryptofix 2.2.2 (K₂₂₂) with K₂CO₃ | Sequesters the potassium ion to enhance fluoride reactivity | fz-juelich.de |
| Reaction Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction | nih.gov |
| Drying Method | Azeotropic distillation with acetonitrile | Removes water to increase fluoride nucleophilicity | fz-juelich.desciopen.com |
| Labeling Temperature | 85 - 120 °C | Provides activation energy for the substitution reaction | nih.gov |
| Labeling Time | 5 - 15 minutes | Balances reaction completion with minimizing side reactions | nih.govfz-juelich.de |
| Purification Method | HPLC or Solid-Phase Extraction (SPE) | Separates the desired radiotracer from impurities | fz-juelich.denih.gov |
| Final Formulation | Ethanol/Saline solution | Renders the radiotracer suitable for injection | nih.gov |
Advanced Spectroscopic and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Through the application of various NMR experiments, a complete picture of the atomic arrangement and bonding framework of N-(4-fluorobutyl)benzamide can be constructed.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzoyl group and the 4-fluorobutyl chain.
The aromatic protons on the benzoyl ring typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the carbonyl group are expected at the lowest field, while the meta and para protons would appear at slightly higher fields. The amide proton (N-H) is anticipated to be a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration, typically appearing between δ 6.0 and 8.5 ppm.
The protons of the 4-fluorobutyl chain would show characteristic multiplets in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the fluorine atom (-CH₂F) is expected to appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene group. The methylene group attached to the amide nitrogen (-NH-CH₂-) would be deshielded and appear as a triplet or quartet. The two central methylene groups of the butyl chain would resonate as complex multiplets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho-H) | 7.75 - 7.85 | Multiplet | - |
| Aromatic (meta, para-H) | 7.40 - 7.55 | Multiplet | - |
| Amide (N-H) | 6.5 - 8.0 | Broad Singlet / Triplet | ~5-6 (H-H) |
| -CH₂F | 4.40 - 4.55 | Triplet of Triplets | ~47 (H-F), ~6 (H-H) |
| -NH-CH₂- | 3.35 - 3.50 | Quartet | ~7 (H-H) |
| -NH-CH₂-CH₂- | 1.70 - 1.85 | Multiplet | - |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for this compound would display signals for the carbonyl carbon, the aromatic carbons, and the four distinct carbons of the fluorobutyl chain.
The carbonyl carbon (C=O) is typically found in the highly deshielded region of the spectrum, around δ 167 ppm. The aromatic carbons will produce signals between δ 127 and 135 ppm, with the carbon attached to the carbonyl group (quaternary carbon) appearing at a lower field. The carbon atom bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~167.5 |
| Aromatic (quaternary C) | ~134.5 |
| Aromatic (para-C) | ~131.5 |
| Aromatic (ortho-C) | ~128.5 |
| Aromatic (meta-C) | ~127.0 |
| -CH₂F | ~83.5 (¹JCF ≈ 165 Hz) |
| -NH-CH₂- | ~39.5 |
| -NH-CH₂-CH₂- | ~27.0 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atom. A single signal is expected, and its chemical shift is indicative of the aliphatic nature of the C-F bond. This signal would appear as a triplet due to coupling with the two protons on the adjacent methylene group (²JHF).
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons in the butyl chain, confirming their sequence. A correlation between the amide (N-H) proton and the adjacent methylene protons (-NH-CH₂-) would also be expected.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum to its attached proton(s) from the ¹H NMR spectrum. For example, the proton signal around δ 4.45 ppm would correlate with the carbon signal around δ 83.5 ppm, confirming the -CH₂F group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and linking different parts of the molecule. Key correlations for this compound would include:
Correlations from the ortho-aromatic protons to the carbonyl carbon.
Correlations from the amide proton (N-H) to the carbonyl carbon and the ipso-carbon of the aromatic ring.
Correlations from the methylene protons adjacent to the nitrogen (-NH-CH₂-) to the carbonyl carbon.
Correlations from the fluorine-adjacent methylene protons (-CH₂F) to the two neighboring carbons in the butyl chain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the determination of its elemental formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amides without causing significant fragmentation. In positive ion mode ESI-MS, this compound would be expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would be compared to the calculated theoretical value to confirm the molecular formula C₁₁H₁₄FNO.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Table 5: Compound Names Mentioned
| Compound Name |
|---|
Other Ionization Techniques for Molecular Weight Confirmation
In mass spectrometry, while electron ionization (EI) is a common technique, it can sometimes lead to extensive fragmentation, making the identification of the molecular ion peak challenging. For a compound like this compound, "soft" ionization techniques are often employed to confirm the molecular weight with greater certainty by minimizing fragmentation. These methods typically result in the formation of a protonated molecule ([M+H]⁺) or other adduct ions.
Commonly used soft ionization techniques that would be applicable for the analysis of this compound include:
Electrospray Ionization (ESI): This technique is well-suited for polar molecules and generates ions directly from a solution. For this compound, ESI would likely produce a prominent protonated molecule, allowing for straightforward confirmation of its molecular weight.
Chemical Ionization (CI): In CI, a reagent gas is ionized, which in turn ionizes the analyte molecule through chemical reactions. This process is less energetic than EI and typically results in a strong signal for the protonated molecule.
Atmospheric Pressure Chemical Ionization (APCI): APCI is useful for less polar, semi-volatile compounds. It involves the ionization of the analyte at atmospheric pressure, often leading to the formation of [M+H]⁺ ions.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for very large molecules, MALDI can also be applied to smaller molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte.
A comprehensive search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for this compound using these alternative ionization techniques. However, based on the principles of these methods, a summary of expected results can be tabulated.
Table 1: Expected Molecular Ions of this compound in Different Soft Ionization Mass Spectrometry Techniques
| Ionization Technique | Expected Primary Ion | m/z of Expected Ion |
| Electrospray Ionization (ESI) | [M+H]⁺ | 196.1183 |
| Chemical Ionization (CI) | [M+H]⁺ | 196.1183 |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | 196.1183 |
Note: The m/z value is calculated based on the monoisotopic mass of this compound (C₁₁H₁₄FNO).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its amide and fluoroalkane functionalities.
Key expected vibrational frequencies for this compound would include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C=O Stretching (Amide I band): A strong absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl stretch of the amide group.
N-H Bending (Amide II band): A peak in the range of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond coupled with C-N stretching.
C-N Stretching: This vibration is expected to appear in the 1200-1350 cm⁻¹ region.
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene (B151609) ring.
Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.
Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the butyl chain.
C-F Stretching: A strong absorption, typically in the 1000-1100 cm⁻¹ region, is expected for the carbon-fluorine bond stretch.
A specific experimental IR spectrum for this compound was not found in a review of available scientific literature and databases. The following table summarizes the expected characteristic IR absorption bands based on the known frequencies for similar functional groups.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3500 |
| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 |
| Amide (N-H) | Bending (Amide II) | 1510 - 1570 |
| Amide (C-N) | Stretching | 1200 - 1350 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Fluoroalkane (C-F) | Stretching | 1000 - 1100 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about the molecular structure, including bond lengths, bond angles, and the packing of molecules within the crystal lattice.
Determination of Crystal System and Space Group
A crystallographic study of this compound would begin with the determination of its crystal system and space group. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. There are 230 possible space groups.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Once the crystal structure is solved, a detailed analysis of the geometric parameters can be performed. This would include the precise measurement of all bond lengths (e.g., C=O, C-N, C-F, and bonds within the aromatic ring and butyl chain), bond angles between adjacent atoms, and torsion angles, which describe the conformation of the molecule, particularly the rotation around single bonds.
Investigation of Intermolecular Interactions and Crystal Packing
X-ray crystallography also reveals how molecules are arranged in the solid state, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, the amide group is capable of forming strong hydrogen bonds (N-H···O=C), which would likely play a significant role in the crystal packing. The fluorine atom can also participate in weaker intermolecular interactions.
Despite a thorough search of crystallographic databases and the scientific literature, no published crystal structure for this compound was identified. Therefore, experimental data on its crystal system, space group, and detailed molecular geometry are not available at this time.
Other Spectroscopic Techniques for Specialized Research (e.g., UV-Vis Spectroscopy for Electronic Transitions)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzoyl chromophore.
The primary electronic transitions anticipated for this compound are:
π → π* transitions: These are typically strong absorptions and are associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and the carbonyl group.
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to a π* anti-bonding orbital. These absorptions are generally weaker than π → π* transitions.
The solvent used can influence the position of the absorption maxima. An experimental UV-Vis spectrum for this compound is not available in the public domain. However, based on the benzamide (B126) chromophore, characteristic absorptions would be expected.
Table 3: Predicted Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Chromophore | Expected Absorption Region |
| π → π | Benzene Ring & Carbonyl | ~200-280 nm |
| n → π | Carbonyl Group | > 280 nm |
Computational Chemistry and Theoretical Investigations of N 4 Fluorobutyl Benzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic landscape of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is a widely used approach for optimizing molecular geometries and predicting a variety of electronic properties. mdpi.com
For N-(4-fluorobutyl)benzamide, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the DFT equations to find the electron density that minimizes the total energy of the molecule. This process results in a fully optimized geometry, representing the most stable conformation of the molecule in the gas phase. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.
For instance, DFT calculations on similar benzamide (B126) derivatives have been used to compare theoretical parameters with experimental data from X-ray crystallography, often showing good agreement. researchgate.net In the case of this compound, this would involve calculating the lengths of the C=O, C-N, and C-F bonds, as well as the angles defining the planarity of the benzamide group and the torsion angles of the flexible fluorobutyl chain.
Table 1: Predicted Parameters from DFT for this compound This table is illustrative of typical data obtained from DFT calculations, as specific literature on this compound is unavailable.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Total Energy | (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |
| Dipole Moment | (e.g., in Debye) | Quantifies the overall polarity of the molecule. |
| C=O Bond Length | (e.g., ~1.23 Å) | Characterizes the carbonyl double bond. |
| C-N Bond Length | (e.g., ~1.36 Å) | Characterizes the amide bond. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic potential. youtube.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic potential. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nanosciart.com For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized. Typically, the HOMO might be localized over the electron-rich phenyl ring and the amide group, while the LUMO could be distributed over the carbonyl group and the aromatic system, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 2: Representative FMO Data This table illustrates the type of data generated in an FMO analysis. Specific values for this compound are not available in the reviewed literature.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | (e.g., -6.5 eV) | Energy of the highest occupied molecular orbital. |
| LUMO | (e.g., -1.2 eV) | Energy of the lowest unoccupied molecular orbital. |
An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution of a molecule. walisongo.ac.id It is mapped onto a surface of constant electron density, using color-coding to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the ESP map would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region would be a primary hydrogen bond acceptor site. The amide hydrogen would exhibit a positive potential, making it a hydrogen bond donor. The fluorine atom on the butyl chain would also create a region of negative potential, influencing intermolecular interactions. The ESP map provides a valuable guide for predicting how the molecule will interact with receptor sites and other molecules. walisongo.ac.id
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.govumpr.ac.id
The structural similarity of this compound to known ligands for cannabinoid receptors (CB1 and CB2) makes these proteins plausible targets for docking studies. nih.govresearchgate.net The cannabinoid receptor CB1, a G protein-coupled receptor found primarily in the central nervous system, is a common target for such investigations. nih.gov
A molecular docking simulation would involve placing the 3D structure of this compound into the binding pocket of a CB1 receptor crystal structure. A scoring function is then used to calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov The simulation explores various possible conformations and orientations of the ligand within the binding site to identify the most energetically favorable pose. Studies on similar benzimidazole-based ligands have successfully used this approach to predict binding at the CB1 receptor. mdpi.com
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound docked into the CB1 receptor, the analysis would focus on identifying key interactions:
Hydrogen Bonding: The amide group of the ligand is a prime candidate for forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor with appropriate amino acid residues (e.g., serine, threonine, lysine) in the receptor's binding pocket.
Halogen Bonding: The fluorine atom in the butyl chain can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue.
A detailed analysis of these interactions helps to rationalize the binding affinity and can guide the design of new derivatives with improved potency and selectivity.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Based on the comprehensive search for scientific literature, there is currently no specific published research available on the computational chemistry and theoretical investigations—including Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular Dynamics (MD) simulations, and in silico prediction of biochemical parameters—for the compound this compound.
The search results yielded studies on a variety of other benzamide derivatives, but none focused on the this compound molecule itself. Therefore, it is not possible to provide a detailed article on the specific topics requested for this compound.
To fulfill the user's request, research data specific to this compound within the following areas would be required:
In Silico Prediction of Research-Relevant Biochemical Parameters:
Studies that have computationally predicted parameters such as the in vitro metabolic stability of this compound.
Without such specific data, any generated article would be speculative and not based on published scientific findings for this compound, which would contradict the requirement for a scientifically accurate and focused article.
Structure Activity Relationship Sar Studies and Mechanistic Insights in Preclinical Models
Evaluation of Biological Activity in In Vitro Assays
In vitro assays are fundamental to understanding the biological potential of a compound at the molecular and cellular levels. For N-(4-fluorobutyl)benzamide, its activity can be hypothesized based on the performance of structurally similar molecules in various assays.
The benzamide (B126) scaffold is a versatile chemical structure found in numerous ligands targeting a wide array of receptors. The cannabinoid receptor type 2 (CB2) is a key target in the immune system and is implicated in inflammatory processes. mq.edu.au While specific binding affinity (Ki) or functional activity (EC50/IC50) data for this compound at the CB2 receptor are not prominently reported, the general class of N-alkylbenzamides has been explored for cannabinoid receptor activity. The interaction of such ligands with the receptor is typically determined through competitive radioligand displacement assays, which measure the affinity of the compound for the receptor, and functional assays that assess its ability to activate (agonism) or block (antagonism) the receptor's signaling pathways, such as cAMP modulation or β-arrestin recruitment. mq.edu.aunih.gov The nature and length of the alkyl chain, in this case, the 4-fluorobutyl group, would be critical in determining how the molecule fits into the CB2 binding pocket and its resulting pharmacological profile.
Benzamide derivatives have been investigated as inhibitors of various enzymes critical in disease pathology.
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov The benzamide structure is a known pharmacophore for AChE inhibitors. Studies on related benzamide derivatives have shown that they can interact with the active site of the enzyme, and modifications to the substituent groups can significantly alter inhibitory potency. ekb.eg The activity of this compound would depend on how the N-(4-fluorobutyl) moiety orients the benzamide core within the enzyme's active gorge.
Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for cosmetic skin lightening agents and treatments for hyperpigmentation disorders. nih.govmdpi.com Various benzaldehydes and their derivatives have demonstrated tyrosinase inhibitory activity. researchgate.net The inhibition mechanism can vary, with some compounds acting as competitive or non-competitive inhibitors. mdpi.com The potential of this compound as a tyrosinase inhibitor would need to be evaluated through enzymatic assays that measure the conversion of a substrate like L-DOPA. nih.gov
Table 1: Summary of Potential In Vitro Biological Activities for this compound Based on Analog Studies Note: No direct experimental data for this compound was found in the reviewed literature. The activities listed are based on the known profiles of the broader benzamide chemical class.
| Assay Type | Target | Potential Activity | Rationale |
| Receptor Binding | Cannabinoid Receptor 2 (CB2) | Agonist/Antagonist | The N-alkylbenzamide scaffold is present in known cannabinoid receptor ligands. |
| Enzyme Inhibition | Acetylcholinesterase | Inhibitor | Benzamide derivatives have shown inhibitory activity against this enzyme. |
| Enzyme Inhibition | Tyrosinase | Inhibitor | Benzaldehyde and benzamide analogs are known to inhibit tyrosinase. |
| Cell-Based Assay | Cancer Cell Lines | Antiproliferative | The benzamide core is found in compounds with demonstrated cytotoxic effects. |
| Cell-Based Assay | Viral Replication | Antiviral | Certain N-phenylbenzamide derivatives show activity against enteroviruses. |
Antiproliferative Effects: The benzamide core is a common feature in a variety of compounds screened for anticancer activity. nih.gov For instance, certain benzamide derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines, such as colon and breast cancer cells. nih.govmdpi.com The efficacy of these compounds is typically assessed using assays like the MTT assay, which measures cell viability. mdpi.commdpi.com The antiproliferative potential of this compound would be highly dependent on the specific cancer cell line and the molecular pathways it might modulate.
Antiviral Activity: The search for novel antiviral agents has led to the investigation of diverse chemical scaffolds, including benzamides. A study on N-phenylbenzamide derivatives revealed their potential as inhibitors of enterovirus 71 (EV71), with some analogs showing activity at micromolar concentrations. nih.gov Other benzamide derivatives have been identified with activity against HIV-1 by impairing reverse transcription and nuclear import of viral cDNA. nih.gov These findings suggest that the this compound scaffold could potentially be explored for activity against various viruses.
Impact of Fluorination on Molecular Recognition and In Vitro Activity
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological activity. nih.gov
The introduction of a fluorine atom onto the butyl chain of this compound has profound stereoelectronic consequences. Fluorine is the most electronegative element, leading to a strong carbon-fluorine (C-F) bond and a significant inductive effect, where electron density is pulled away from the adjacent carbon atom. nih.govwikipedia.org This electronic perturbation can influence the molecule's conformation through several mechanisms:
Gauche Effect: The presence of the electronegative fluorine atom can favor a gauche conformation around the adjacent C-C bonds, rather than the typically more stable anti conformation. This conformational preference can pre-organize the ligand into a shape that is more complementary to its biological target's binding site, thereby enhancing affinity and selectivity. researchgate.netnih.gov
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the amide N-H. This alteration can affect the molecule's ionization state and its ability to act as a hydrogen bond donor.
These stereoelectronic effects are critical in molecular recognition, as they dictate the three-dimensional shape of the molecule and the spatial arrangement of its functional groups, which must align correctly with complementary residues in a protein's binding pocket. wikipedia.orgnih.gov
The fluorine atom significantly impacts the non-covalent interactions that govern ligand-protein binding.
Hydrogen Bonding: While inorganic fluoride (B91410) is a strong hydrogen bond acceptor, covalently bound organic fluorine, as in the C-F bond, is considered a weak hydrogen bond acceptor. mdpi.comnih.gov However, it can still participate in weak C-F···H-X (where X is N or O) interactions, which can contribute to binding affinity and specificity. nih.govacs.org The presence of fluorine can also strengthen a nearby amide N-H's capacity as a hydrogen bond donor due to the inductive effect. acs.org
Hydrophobic Interactions: Fluorination of an alkyl chain generally increases its lipophilicity or hydrophobicity. This can enhance the molecule's ability to engage in favorable hydrophobic interactions within nonpolar pockets of a target protein. researchgate.net This "fluorine-specific hydrophobicity" can be a key driver for improving binding affinity and modifying the pharmacokinetic properties of a drug candidate. researchgate.net The 4-fluorobutyl group would therefore present a different hydrophobic profile compared to a simple butyl chain, influencing how it is recognized by its biological target.
Influence of Substituent Modifications on In Vitro Biological Profiles
The biological activity of N-substituted benzamides can be significantly influenced by modifications to both the amide substituent and the alkyl chain.
Research into aminobutyl-benzamide analogs has highlighted the critical role of the nitrogen's position within the alkyl chain for optimal receptor binding. For instance, in a series of compounds designed as sigma (σ) receptor ligands, constraining the nitrogen within a ring structure was found to be key for high binding affinity and selectivity. Specifically, a 5-membered ring congener of a lead compound displayed higher selectivity for the σ2 receptor, which was attributed to a combination of increased σ2 affinity and decreased σ1 affinity. This suggests that the spatial arrangement and flexibility of the amine are crucial for receptor interaction.
Structure-activity relationship (SAR) studies on various benzamide series have demonstrated that both the amide and alkyl chain substituents are pivotal for activity. In a series of bis-benzamides developed as inhibitors of the androgen receptor (AR)-coactivator interaction, the presence of a nitro group at the N-terminus of the bis-benzamide was found to be essential for its biological activity. At the other end of the molecule, the C-terminus showed tolerance for either a methyl ester or a primary carboxamide. Variations in the alkyl side chains also significantly impacted the antiproliferative activity of these compounds.
The following table summarizes the antiproliferative activity of selected bis-benzamide analogs with varying side chains on a prostate cancer cell line.
| Compound | Side Chain (R) | IC50 (nM) |
| 14a | Isopropyl | 47 |
| 14b | Isobutyl | 22 |
| 14c | Neopentyl | 20 |
| 14d | Cyclopentylmethyl | 16 |
This data indicates that modifications to the alkyl side chains can fine-tune the biological potency of benzamide derivatives.
Elucidation of Molecular Mechanisms of Action in Controlled Systems
The molecular mechanisms of N-substituted benzamides have been investigated in various controlled systems, revealing effects on protein-ligand interactions and cellular processes like the cell cycle and apoptosis.
While specific protein-ligand interaction studies for this compound are not available, research on related N-benzyl-2-fluorobenzamide derivatives provides valuable insights. One such study identified these compounds as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). Molecular modeling suggested that the 2-fluorobenzamide moiety chelates with the Zn2+ ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR. This dual-binding mechanism highlights how different parts of a benzamide molecule can interact with distinct protein targets to exert a biological effect.
Studies on N-substituted benzamides have shown their ability to induce cell cycle arrest and apoptosis in cancer cell lines. For example, some N-substituted benzamides have been observed to cause a G2/M phase cell cycle block, which occurs prior to the induction of apoptosis. This cell cycle arrest is independent of caspase activity.
The induction of apoptosis by these compounds appears to proceed via the mitochondrial pathway. This is evidenced by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. Importantly, this apoptotic pathway can be independent of the tumor suppressor protein p53, as apoptosis is also induced in p53-deficient cell lines. nih.gov The table below summarizes the effects of a representative N-substituted benzamide, 3CPA (declopramide), on cell cycle distribution and apoptosis in a mouse pre-B cell line (70Z/3).
| Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (sub-G1) |
| Control | 15% | <5% |
| 500 µM 3CPA (6h) | 35% | ~5% |
| 500 µM 3CPA (12h) | 50% | ~15% |
| 500 µM 3CPA (18h) | 40% | ~30% |
These findings indicate that N-substituted benzamides can effectively induce cell cycle arrest and trigger apoptosis through intrinsic pathways in cancer cells.
In Vitro Metabolic Stability and Degradation Pathway Studies
The metabolic stability and degradation pathways of this compound have not been specifically reported. However, general principles of drug metabolism, particularly concerning fluorinated compounds and N-alkyl substituents, can provide predictive insights.
The introduction of fluorine into a molecule can significantly alter its metabolic profile. Fluorination of metabolically labile positions, such as benzylic C-H bonds, can block hydroxylation and thereby enhance metabolic stability. researchgate.net In the case of this compound, the fluorine atom is on the alkyl chain. Studies on fluorinated N-nitrosodialkylamines have shown that fluorine substitution inhibits oxidative metabolism at the carbon atoms bearing the fluorine. nih.gov
The degradation of N-alkylbenzamides would likely proceed through common metabolic pathways for amides and alkyl chains. Amides can undergo hydrolysis, though this is generally a slow process in vitro. The alkyl chain is susceptible to oxidation at various positions. For a butyl chain, oxidation can occur at the ω (terminal) or ω-1 (subterminal) positions, leading to the formation of hydroxylated metabolites, which can be further oxidized to carboxylic acids. The presence of a fluorine atom on the butyl chain of this compound would be expected to influence this metabolic pattern, potentially hindering oxidation at or near the site of fluorination.
Evaluation in Subcellular Fractions (e.g., Liver Microsomes)
There is currently no publicly available scientific literature detailing the in vitro evaluation of this compound in subcellular fractions, such as human or animal liver microsomes. Hepatic microsomes are a standard in vitro model used to assess the metabolic stability of new chemical entities. This process involves incubating the compound with microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes.
The general purpose of such studies is to determine the rate of metabolism and to identify which CYP isozymes are responsible for the compound's breakdown. The lack of specific data for this compound means that its metabolic stability, intrinsic clearance, and the primary enzymes involved in its Phase I metabolism have not been characterized in the scientific literature.
Identification of Major Metabolites and Proposed Metabolic Pathways (in vitro)
Consistent with the absence of studies on its evaluation in subcellular fractions, there are no published reports that identify the major metabolites of this compound or propose its metabolic pathways based on in vitro models.
Typically, the identification of metabolites is conducted using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the separation and identification of metabolic products formed after incubation with liver microsomes or other metabolic systems. Common metabolic pathways for compounds containing a benzamide and an alkyl-fluoride chain could hypothetically include:
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the butyl chain.
N-dealkylation: The removal of the 4-fluorobutyl group from the amide nitrogen.
Amide hydrolysis: The cleavage of the amide bond to form benzoic acid and 4-fluorobutylamine.
Defluorination: The removal of the fluorine atom, which is generally a less common metabolic route.
However, without experimental data from in vitro studies, any proposed metabolic pathway for this compound remains speculative. The specific metabolites and the primary routes of biotransformation for this compound have not been experimentally determined or reported.
Due to the lack of available data, no data tables on metabolic stability or identified metabolites can be provided.
Applications As Molecular Probes and Research Tools in Chemical Biology
Development of N-(4-Fluorobutyl)benzamide Derivatives as Molecular Probes for Target Identification
Derivatives of this compound are custom-designed to serve as molecular probes, which are essential for identifying and validating protein targets. These probes can be tailored for various advanced proteomic techniques, enabling researchers to investigate the roles of specific proteins in both health and disease.
Use in Affinity-Based Proteomics and Chemoproteomics
Affinity-based proteomics is a powerful method for isolating and identifying proteins from complex biological mixtures. This technique relies on the specific interaction between a "bait" molecule, often a derivative of a known ligand like this compound, and its target protein.
In this approach, a derivative of this compound is functionalized with a reactive group or a tag that allows it to be immobilized on a solid support, such as a bead. When a cell lysate or other biological sample is passed over this support, the target protein binds to the immobilized ligand, while other proteins are washed away. The captured protein can then be eluted and identified using mass spectrometry. This process, known as affinity purification, significantly reduces the complexity of the sample and enriches for low-abundance proteins that might otherwise be difficult to detect. nih.govnih.gov
Chemoproteomics, a sub-discipline of proteomics, utilizes small-molecule probes to map the interactions of drugs and other bioactive compounds across the entire proteome. This compound-based probes can be designed with photo-affinity labels or other cross-linking agents. Upon activation, these probes form a covalent bond with their target protein, allowing for the capture and subsequent identification of the protein-ligand complex. This approach provides a snapshot of the direct interactions between the probe and its cellular targets under specific physiological conditions.
Application in Ligand-Receptor Interaction Studies
Understanding the precise interactions between a ligand and its receptor is fundamental to drug design and discovery. This compound derivatives are employed to elucidate these interactions by systematically modifying their chemical structure and observing the effects on binding affinity and selectivity.
For instance, researchers can synthesize a series of analogues where the benzamide (B126) ring is substituted with different chemical groups. nih.gov By measuring the binding affinity of each analogue to a specific receptor, it is possible to map the key structural features required for high-affinity binding. This information is crucial for building computational models of the ligand-receptor complex and for designing more potent and selective drug candidates. nih.gov
Furthermore, these derivatives can be used in competitive binding assays to screen for other compounds that bind to the same receptor. In these assays, a labeled this compound derivative is incubated with the receptor in the presence of a test compound. A decrease in the binding of the labeled derivative indicates that the test compound is competing for the same binding site.
Radiolabeled this compound Analogues for Preclinical Molecular Imaging Research
Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of biological processes in living organisms. criver.com Radiolabeled analogues of this compound, particularly those incorporating the positron-emitting isotope fluorine-18 (¹⁸F), are valuable tools for preclinical imaging research. criver.com
Design and Evaluation of F-18 Tracers for Receptor Mapping in Animal Models
The fluorine atom in the this compound structure provides a convenient site for radiolabeling with ¹⁸F. The resulting ¹⁸F-labeled tracers can be administered to animal models, such as mice or rats, to map the distribution and density of specific receptors in various organs and tissues. nih.gov
The design of an effective PET tracer involves several considerations. The tracer must exhibit high affinity and selectivity for the target receptor to ensure that the PET signal accurately reflects the receptor distribution. It must also have appropriate pharmacokinetic properties, including the ability to cross the blood-brain barrier if the target receptor is in the central nervous system. nih.gov
Once synthesized, the ¹⁸F-labeled this compound analogues undergo rigorous evaluation in animal models. PET imaging studies are conducted to assess the tracer's biodistribution, target engagement, and specificity. Blocking studies, in which a non-radiolabeled ligand is co-administered with the tracer, are often performed to confirm that the observed signal is due to specific binding to the target receptor. nih.gov
Assessment of In Vitro Binding Selectivity and Affinity of Radiotracers
Before a radiotracer is used in preclinical imaging studies, its binding characteristics are thoroughly evaluated in vitro. These studies are essential to confirm that the radiolabeling process has not adversely affected the ligand's affinity or selectivity for its target.
Binding assays are performed using cell lines or tissue homogenates that express the target receptor. The affinity of the radiotracer is determined by measuring its dissociation constant (Kd) or its inhibitory constant (Ki) in competitive binding experiments. A lower Kd or Ki value indicates higher binding affinity.
The selectivity of the radiotracer is assessed by testing its binding to a panel of other receptors and proteins. An ideal tracer should exhibit high selectivity for the target receptor with minimal off-target binding.
Below is an example of in vitro binding data for a hypothetical ¹⁸F-labeled this compound analogue:
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Receptor X | Selectivity vs. Receptor Y |
| [¹⁸F]FBBZA | Receptor A | 1.5 | >100-fold | >200-fold |
This interactive data table allows for the sorting and filtering of data to facilitate the comparison of different compounds and their binding properties.
Preclinical Imaging Studies in Animal Models for Probe Validation (excluding human studies)
Preclinical imaging studies in animal models are a critical step in the validation of a new PET probe. These studies provide valuable information about the in vivo behavior of the tracer and its suitability for imaging the target of interest.
In a typical study, the ¹⁸F-labeled this compound analogue is administered intravenously to an animal, and a series of PET scans are acquired over time. The resulting images show the distribution of the tracer throughout the body and can be used to quantify its uptake in different tissues.
These studies can be used to:
Confirm that the tracer reaches the target organ and binds to the receptor of interest.
Determine the optimal time for imaging after tracer injection.
Assess the clearance of the tracer from the body.
Evaluate the effects of a drug or other intervention on receptor expression or occupancy.
The results of these preclinical studies are essential for determining whether a new PET probe has the potential to be translated to clinical research.
Utilization in Biochemical Assays and High-Throughput Screening Platforms
Biochemical assays and high-throughput screening (HTS) are fundamental to modern drug discovery, allowing for the rapid testing of large compound libraries to identify molecules that interact with a specific biological target. nih.gov While direct HTS data for this compound is not extensively documented in publicly available research, the benzamide scaffold is a common motif in many compound libraries used for screening. walshmedicalmedia.comku.eduaxxam.com
The utility of a compound like this compound in HTS can be envisaged in several ways. Libraries of benzamide derivatives are frequently screened to identify hits for various therapeutic targets. walshmedicalmedia.com For instance, a library of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides was screened to find compounds that bind with high affinity to human D4 and 5-HT2A receptors. walshmedicalmedia.com Similarly, a cell-based high-throughput screening of a diversity library led to the identification of a benzoimidazole compound as a selective FLT3 inhibitor for acute myeloid leukemia. nih.gov
The fluorobutyl group in this compound can be particularly advantageous in certain screening assays. For example, in fragment-based screening using 19F NMR, the fluorine atom acts as a sensitive reporter. nih.govbohrium.com The principle of this technique is that the 19F NMR signal of a small fluorinated molecule will change upon binding to a protein target. This allows for the rapid and sensitive detection of weak binding events, which is crucial in the early stages of drug discovery. A library of fluorinated fragments, which could include this compound, can be screened against a protein of interest to identify initial hits.
Furthermore, fluorinated compounds are often used to develop fluorogenic probes, where the fluorescence is activated by a specific biochemical event. nih.govacs.org While this compound itself is not a fluorophore, its structure could be modified to incorporate a fluorophore, with the benzamide moiety serving as a recognition element for a target enzyme or receptor. The fluorobutyl chain could modulate the compound's physicochemical properties, such as cell permeability and metabolic stability.
Below is an interactive table summarizing the types of HTS platforms where benzamide derivatives, analogous to this compound, have been successfully employed.
| Screening Platform | Assay Principle | Example of Benzamide Application | Target Class |
| Cell-Based Cytotoxicity Assay | Measures the ability of a compound to kill cancer cells selectively over normal cells. | Identification of a benzoimidazole scaffold as a selective inhibitor of FLT3/ITD-mutated leukemia cells. nih.gov | Kinases |
| Radioligand Binding Assay | A radiolabeled ligand competes with test compounds for binding to a receptor. | Screening of N-[I-(1-substituted 4-piperidinyl] benzamides for binding to 5-HT4 receptors. walshmedicalmedia.com | G-protein coupled receptors (GPCRs) |
| Fluorescence Resonance Energy Transfer (FRET) Assay | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | Discovery of N-indanyl benzamides as RORγt inverse agonists. nih.gov | Nuclear Receptors |
| 19F NMR Fragment-Based Screening | Detects changes in the 19F NMR signal of a fluorinated fragment upon binding to a target protein. | General methodology for identifying small molecule binders to various protein targets. nih.gov | Various |
Investigation of Ligand-Receptor Binding Dynamics in Recombinant Systems
Recombinant protein expression systems are indispensable for studying the interactions between a ligand and its receptor in a controlled environment, free from the complexities of a native cellular background. The study of ligand-receptor binding dynamics provides crucial information about the affinity, kinetics, and mode of interaction, which is essential for the rational design of new therapeutic agents.
This compound and its derivatives can be valuable tools in such investigations. The benzamide core is a well-established pharmacophore for a variety of receptors, including sigma receptors and cannabinoid receptors. nih.govresearchgate.net By systematically modifying the substituents on the benzamide scaffold, researchers can explore the structure-activity relationships (SAR) that govern receptor binding.
A key application of fluorinated benzamides is in competitive binding assays. In these experiments, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor, such as a derivative of this compound. The ability of the competitor to displace the labeled ligand provides a measure of its binding affinity (Ki). For example, a series of fluoroalkylether substituted benzamide derivatives were evaluated for their binding affinities to σ1 and σ2 receptor subtypes using in vitro competitive binding assays with a radioligand. nih.gov
The fluorine atom in this compound can also be exploited for biophysical studies of ligand-receptor interactions. As mentioned, 19F NMR is a powerful technique for studying protein-ligand interactions. nih.govacs.orgbohrium.com By observing the 19F NMR spectrum of this compound in the presence and absence of a recombinant receptor, one can obtain detailed information about the binding event. Changes in the chemical shift of the fluorine signal can indicate binding, and the magnitude of the change can provide insights into the binding affinity and the local environment of the fluorine atom in the receptor's binding pocket.
Furthermore, the introduction of a radioactive isotope of fluorine, 18F, allows for the development of radioligands for Positron Emission Tomography (PET) imaging. While this application extends beyond in vitro recombinant systems, the initial characterization of such radioligands often involves binding assays with recombinant receptors to determine their affinity and selectivity. For example, an [18F]-labeled benzamide derivative was designed and evaluated as a potential radioligand for prostate tumor imaging by first determining its binding affinity for sigma receptor subtypes. nih.gov
The table below presents detailed research findings on the use of benzamide analogs in ligand-receptor binding studies, illustrating the methodologies that could be applied to this compound.
| Benzamide Analog | Receptor Target | Assay Method | Key Findings |
| Fluoroalkylether substituted benzamides | Sigma-1 (σ1) and Sigma-2 (σ2) receptors | In vitro competitive radioligand binding assay | Derivatives displayed nanomolar binding affinities for both receptor subtypes, with a 2-fluoroethoxy substituted analog showing the highest affinity (Ki = 6.26 nM for σ1 and 10.2 nM for σ2). nih.gov |
| N-indanyl benzamides | Retinoic acid receptor-related orphan receptor-gamma-t (RORγt) | Fluorescence Resonance Energy Transfer (FRET) assay | Identification of potent inverse agonists with IC50 values in the nanomolar range. nih.gov |
| Heteroarylidene-benzamides | Cannabinoid receptor 2 (CB2) | Radiometric binding affinity assay | Expansion of the structure-activity relationship for a series of selective CB2 receptor agonists. researchgate.net |
| Fatty acid amides | Cannabinoid receptors (CB1 and CB2) | Radioligand binding assays with human recombinant receptors | Identification of amine groups that improve metabolic stability and CB1/CB2 selectivity. nih.gov |
Q & A
Q. Q1. What are the standard synthetic protocols for N-(4-fluorobutyl)benzamide, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves oxidative fluorination under photoredox catalysis using substrates like N-(butenyl)benzamide derivatives. Reaction conditions (e.g., light intensity, catalyst loading) significantly influence yield . Purity is confirmed via ¹H/¹³C/¹⁹F NMR to verify fluorine incorporation and benzamide backbone integrity. IR spectroscopy identifies amide C=O stretching (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can researchers resolve low yields in fluorobutyl chain incorporation during synthesis?
Low yields often stem from incomplete fluorination or side reactions (e.g., over-oxidation). Strategies include:
- Catalyst screening : Use Ru(bpy)₃²⁺ or Ir(ppy)₃ photoredox catalysts to enhance selectivity .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve fluorinating agent solubility.
- Temperature control : Reactions at 0–25°C minimize thermal degradation.
- In situ monitoring : LC-MS tracks intermediates to identify bottlenecks .
Structural Characterization
Q. Q3. What spectroscopic techniques resolve ambiguities in this compound’s structure?
- ¹⁹F NMR : Distinguishes between terminal and internal fluorine positions (δ −210 to −230 ppm for CF₂ groups) .
- X-ray crystallography : Resolves conformational isomerism in the fluorobutyl chain. For example, SHELXL refines torsion angles and hydrogen-bonding networks .
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm regiochemistry .
Biological Activity Profiling
Q. Q4. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays for urease or PARP-1 inhibition, leveraging the compound’s benzamide scaffold .
Advanced Analytical Methods
Q. Q5. How can hyphenated techniques address metabolite identification challenges?
- LC-HRMS/MS : Identifies phase I/II metabolites by fragmenting parent ions (e.g., hydroxylation or glucuronidation products) .
- GC-MS with derivatization : Detects volatile degradation products after silylation or alkylation .
Mechanistic Studies
Q. Q6. What computational tools model this compound’s reaction mechanisms?
- DFT calculations (Gaussian, ORCA) : Simulate transition states for fluorination steps and predict regioselectivity .
- Molecular docking (AutoDock) : Screens binding affinities to targets like PARP-1 or urease .
Data Contradiction Analysis
Q. Q7. How to reconcile conflicting crystallographic and NMR data on fluorobutyl chain conformation?
- Dynamic NMR : Detects rotational barriers in the fluorobutyl chain at variable temperatures.
- Crystallography software (SHELXL, Olex2) : Refines disorder models for flexible chains .
- MD simulations (GROMACS) : Models chain flexibility in solution vs. crystal states .
Toxicity and Safety
Q. Q8. What in silico tools predict this compound’s toxicity?
- ADMET predictors (SwissADME, ProTox-II) : Estimate hepatotoxicity, Ames mutagenicity, and LD₅₀ .
- QSAR models : Correlate structural features (e.g., fluorine position) with cytotoxicity .
Structure-Activity Relationship (SAR) Studies
Q. Q9. How does fluorobutyl chain length modulate biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
